

A Comparative Guide to Selective GPR55 Agonists: ML-184 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders.[1] This has spurred the development of selective agonists to probe its function and therapeutic potential. This guide provides an objective comparison of the selective GPR55 agonist **ML-184** with other notable selective agonists, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison of Selective GPR55 Agonists

The following table summarizes the quantitative data for **ML-184** and other selective GPR55 agonists based on their potency (EC50 or Ki) and selectivity against other relevant receptors, primarily the cannabinoid receptors CB1 and CB2, and in some cases, GPR35. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.



Compound	Туре	GPR55 Potency (EC50/Ki)	Selectivity	Reference Assay	Source
ML-184	Piperazine	250 nM (EC50)	>100-fold vs. GPR35, CB1, CB2	β-arrestin recruitment	[2]
263 nM (EC50)	>120-fold vs. GPR35 (antagonist); >83-fold vs. CB1 (antagonist); >57-fold vs. CB2 (antagonist); >120-fold vs. all three as agonists	β-arrestin recruitment	[3][4]		
ML-185	Tricyclic triazoloquinoli ne	658 nM (EC50)	>48-fold vs. GPR35, CB1, CB2 (agonist and antagonist)	β-arrestin recruitment	[3][4]
ML-186	Morpholinosu Ifonylphenyla mide	305 nM (EC50)	>100-fold vs. GPR35, CB1, CB2 (agonist and antagonist)	β-arrestin recruitment	[3][4]
O-1602	Cannabidiol analog	13 nM (EC50)	>30,000 nM vs. CB1, CB2	GTPγS binding	[5][6]
~2 nM (EC50)	No effect on CB1/CB2	GTPyS binding	[7]		

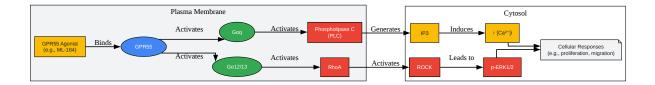


				_	
Novel 3-benzylquinoli n-2(1H)-one derivatives (e.g., compound 1)	Quinolinone	1.8 nM (Ki)	High selectivity over CB1 and CB2	Radioligand binding	[1]
15 nM (EC50)	Full agonist	p-ERK activation	[1]		
LPI (Lysophosph atidylinositol)	Endogenous lipid	1.2 μM (EC50)	Not selective	β-arrestin recruitment	[3][4]
AM251	Pyrazole	9.6 μM (EC50)	Not selective (CB1 inverse agonist)	β-arrestin recruitment	[3][4]
SR141716A (Rimonabant)	Pyrazole	3.9 μM (EC50)	Not selective (CB1 inverse agonist)	β-arrestin recruitment	[3][4]

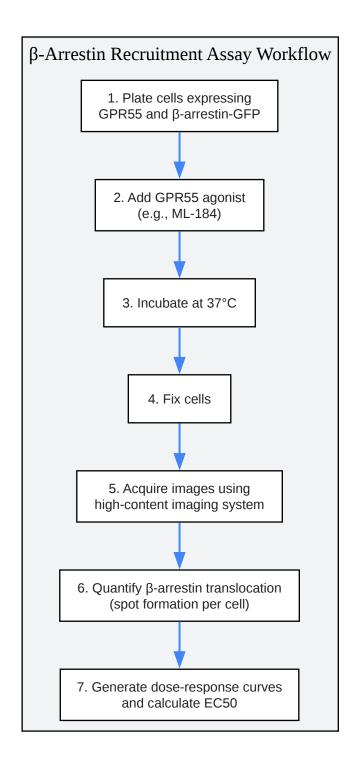
GPR55 Signaling Pathway

Activation of GPR55 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to $G\alpha q$ and $G\alpha 12/13$ proteins. This coupling leads to the activation of two main downstream pathways: the Phospholipase C (PLC) pathway and the RhoA pathway.

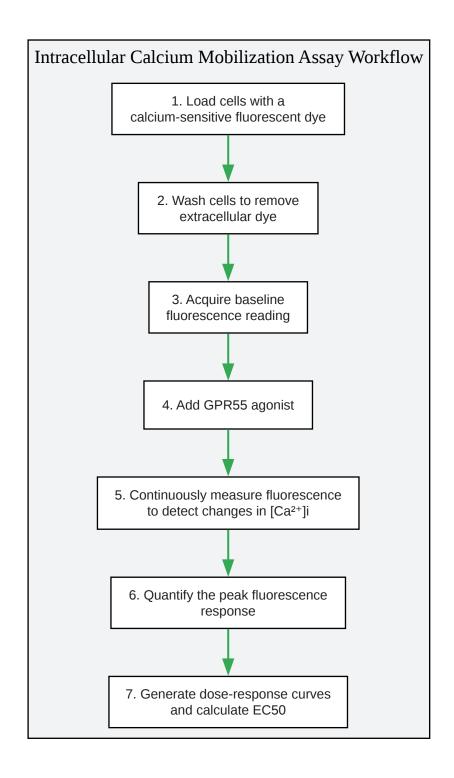












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 3. Screening for Selective Ligands for GPR55 Agonists Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Screening for Selective Ligands for GPR55 Agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-1602 Biochemicals CAT N°: 10006803 [bertin-bioreagent.com]
- 6. O-1602 [shop.labclinics.com]
- 7. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Selective GPR55 Agonists: ML-184 and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668996#ml-184-versus-other-selective-gpr55-agonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com